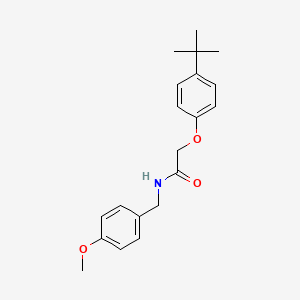![molecular formula C14H23NO2 B5038979 N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B5038979.png)
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine, also known as Venlafaxine, is a potent antidepressant drug. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is widely used in the treatment of depression, anxiety, and other mood disorders.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has been shown to have several biochemical and physiological effects. It can increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced symptoms of depression and anxiety. The drug can also affect the levels of other neurotransmitters, such as dopamine and acetylcholine. In addition, N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine can cause changes in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has several advantages for lab experiments. It is a well-established antidepressant drug that has been extensively studied. The drug is readily available and can be easily administered to animals or humans. However, there are also limitations to using N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine in lab experiments. The drug can have side effects, such as nausea, vomiting, and dizziness, which can affect the results of the experiment. In addition, the drug can interact with other medications, which can complicate the experimental design.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine. One area of research is the development of new antidepressant drugs that are more effective and have fewer side effects. Another area of research is the study of the long-term effects of N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine on the brain and body. This could help to identify potential risks associated with long-term use of the drug. Additionally, the use of N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine in the treatment of other conditions, such as obesity and ADHD, could be further explored.
Conclusion:
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine is a potent antidepressant drug that has been extensively studied for its therapeutic effects. The drug works by inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to improved mood and reduced symptoms of depression and anxiety. While N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has several advantages for lab experiments, there are also limitations to its use. Future research could help to identify potential risks associated with long-term use of the drug and explore its use in the treatment of other conditions.
Métodos De Síntesis
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine is synthesized from 1-(2-hydroxyethyl)piperazine and 1-chloro-3-(4-methoxyphenoxy)propane. The resulting intermediate is then reacted with N-methylbutanamine to form N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine. The synthesis process involves several steps and requires the use of specialized equipment and reagents.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has been extensively studied for its antidepressant effects. It has been shown to be effective in reducing symptoms of depression, anxiety, and other mood disorders. In addition, N-[2-(4-methoxyphenoxy)ethyl]-N-methyl-1-butanamine has been used in the treatment of neuropathic pain, hot flashes, and post-traumatic stress disorder (PTSD). The drug has also been studied for its potential use in the treatment of obesity, migraine headaches, and attention-deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-5-10-15(2)11-12-17-14-8-6-13(16-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXBMXRBPQSPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenoxy)ethyl]-N-methylbutan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-cyclopentyl-4-piperidinyl)-N-[4-(methylthio)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5038903.png)
![N~4~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5038910.png)
![5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B5038930.png)
![N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B5038937.png)
![3-bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5038941.png)
![2,2,3,3-tetrafluoro-N,N'-bis[1-(hydroxymethyl)propyl]succinamide](/img/structure/B5038946.png)

![3-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5038963.png)
![N-(2-bromophenyl)-3-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5038967.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5038974.png)
![1-(2-hydroxy-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7a,8,8a,8b,9-tetradecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-b]oxiren-6b-yl)ethanone](/img/structure/B5038985.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-(4-pyrimidinylmethyl)benzamide](/img/structure/B5038988.png)
![5-[(3-acetylphenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5038989.png)
![2-butyl-5-(3,4,5-trimethoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5038991.png)